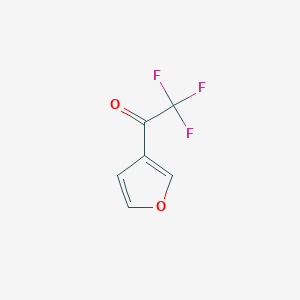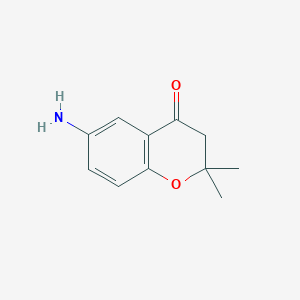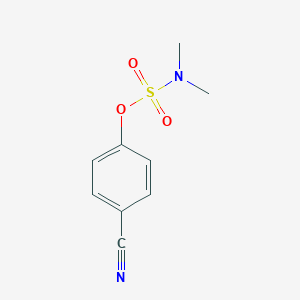![molecular formula C10H19NO4 B064755 Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 182486-32-4](/img/structure/B64755.png)
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as MMMP, is an important chemical compound used in various scientific research applications. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins.
Mécanisme D'action
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate functions as a protecting group for the amino and carboxyl groups of valine during peptide synthesis. It can be selectively removed under mild conditions to reveal the free amino and carboxyl groups, allowing for further peptide elongation. Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is also known to influence the conformation of peptides, which can affect their biological activity.
Biochemical and Physiological Effects
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate itself does not have any known biochemical or physiological effects. However, the peptides synthesized using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can have a wide range of biological activities depending on their amino acid sequence and conformation. For example, peptides synthesized using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate have been shown to have antimicrobial, antiviral, and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in peptide synthesis is its compatibility with a wide range of chemical reactions and conditions. It is also relatively easy to remove under mild conditions, which minimizes the risk of damaging the peptide. However, Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can add an extra step to the synthesis process, which can increase the overall time and cost of the experiment.
Orientations Futures
There are several future directions for the use of Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in scientific research. One area of interest is the synthesis of peptides with specific modifications, such as post-translational modifications or non-natural amino acids. These modified peptides can be used to study the function of specific proteins and their interactions with other molecules. Another area of interest is the development of new methods for peptide synthesis using Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, which can improve the efficiency and yield of the process.
Conclusion
In conclusion, Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is an important chemical compound used in various scientific research applications, particularly in the synthesis of peptides and proteins. Its unique properties make it a valuable tool for studying the structure-function relationship of proteins and developing new therapeutic agents. While there are some limitations to its use, the future directions for Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in scientific research are promising.
Méthodes De Synthèse
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis typically involves the protection of the amino and carboxyl groups of valine followed by the addition of the methyl group at the alpha carbon position. The final step involves the removal of the protecting groups to obtain Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate in high purity.
Applications De Recherche Scientifique
Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is commonly used in the synthesis of peptides and proteins, which are important molecules in biological research. Peptides and proteins play critical roles in various biological processes such as cell signaling, enzyme catalysis, and immune response. Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is particularly useful in the synthesis of peptides with modified amino acid sequences, which can be used to study the structure-function relationship of proteins.
Propriétés
Numéro CAS |
182486-32-4 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
JZHNQALXNGWKCG-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CNC(=O)OC(C)(C)C)C(=O)OC |
SMILES |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)C(=O)OC |
Synonymes |
Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)





